molecular formula C18H20N2O2 B5883618 2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide

2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B5883618
M. Wt: 296.4 g/mol
InChI Key: JTIQILUSWXSXES-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzoic acid and 2-(morpholin-4-yl)aniline.

    Amide Bond Formation: The carboxylic acid group of 2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-(morpholin-4-yl)aniline to form the desired benzamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nitric acid for nitration, bromine for bromination, typically in an organic solvent like acetic acid.

Major Products

    Oxidation: 2-methyl-N-[2-(morpholin-4-yl)phenyl]benzoic acid.

    Reduction: 2-methyl-N-[2-(morpholin-4-yl)phenyl]benzylamine.

    Substitution: 2-methyl-N-[2-(morpholin-4-yl)phenyl]-3-nitrobenzamide (for nitration).

Scientific Research Applications

2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzamide structure allow it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and context of the study.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-(morpholin-4-yl)phenyl]-3-nitrobenzamide
  • N-methyl-4-(morpholin-4-yl)benzylamine
  • 2,6-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide

Uniqueness

2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both a morpholine ring and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-6-2-3-7-15(14)18(21)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIQILUSWXSXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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